Titanocene dichloride

Description

Properties

Key on ui mechanism of action |

Dichloro-bis(etanidazole 5-cyclopentadienyl)titanium(IV) and some related complexes were compared with cis-dichlorodiammineplatinum(II) in rats for acute anti-inflammatory activity against carrageenan paw edema, anti-arthritic activity against developing and established adjuvant induced polyarthritis, immunosuppressant activity in a local graft versus host assay, irritant effects at sites of administration (paw, skin, peritoneum) and nephro- and gastro-toxicities. These titanium complexes, like cisplatin and its hydrolysis products, in vivo exhibited both anti-inflammatory and anti-arthritic activity as well as immunosuppressant effects. Nephro- and gastro-toxicity were much less severe than in rats given platinum complexes. In vitro they selectively inhibited (3)H-thymidine incorporation by isolated thymocytes and prevented the germination of radish seeds. When given intraperitoneally, the anti-inflammatory activity may partly be due to a counter-irritant phenomenon since the titanium derivatives elicited an acute peritoneal effusion if they were injected towards the omentum. However, when injected subcutaneously or applied in dimethylformamide or dimethylsulfoxide to the skin, they manifested both anti-inflammatory and anti-arthritic activity without irritancy or much local skin damage. They might therefore have the potential of being useful drugs, especially if released slowly. |

|---|---|

CAS No. |

1271-19-8 |

Molecular Formula |

C10H10Cl2Ti |

Molecular Weight |

248.96 g/mol |

IUPAC Name |

bis(cyclopenta-1,3-diene);titanium(4+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

YMNCCEXICREQQV-UHFFFAOYSA-L |

Canonical SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl |

Color/Form |

Bright red acicular crystals from toluene Reddish-orange crystalline solid |

density |

1.6 (NTP, 1992) - Denser than water; will sink 1.60 |

melting_point |

552 °F (NTP, 1992) 289 °C +/- 2 deg |

Other CAS No. |

1271-19-8 |

physical_description |

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992) Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline] |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

shelf_life |

STABLE IN DRY AIR; SLOWLY HYDROLYZED IN MOIST AIR |

solubility |

Decomposes (NTP, 1992) Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Titanocene Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanocene dichloride, (C₅H₅)₂TiCl₂, is a landmark organometallic compound that has garnered significant interest since its initial synthesis. This technical guide provides an in-depth exploration of the history of its discovery and the evolution of its synthesis. Detailed experimental protocols for key synthetic methods are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this guide illustrates the proposed mechanisms of its notable anticancer activity, offering valuable insights for researchers in organometallic chemistry, medicinal chemistry, and drug development.

Introduction

Since the pioneering work on ferrocene, the field of organometallic chemistry has rapidly expanded, leading to the discovery of numerous metallocenes with unique structures and reactivities. Among these, this compound holds a special place. First synthesized in the mid-20th century, its discovery opened new avenues in catalysis and, unexpectedly, in medicinal chemistry. This guide delves into the core aspects of this compound's origins and preparation, providing a technical resource for professionals in the field.

A Historical Perspective: The Dawn of this compound

The journey of this compound began in 1954, a few years after the groundbreaking discovery of ferrocene's sandwich structure. In a seminal paper, Geoffrey Wilkinson and J. M. Birmingham reported the first synthesis of this vibrant red crystalline compound.[1][2] Their work expanded the family of cyclopentadienyl (B1206354) metal complexes beyond the iron-containing metallocene, demonstrating that other transition metals could form similar stable structures. This discovery was a critical step in establishing the broad scope of metallocene chemistry.

Initially, the interest in this compound was primarily academic, focusing on its structure, bonding, and reactivity. However, in the late 1970s, its potential as an anticancer agent was uncovered, marking a paradigm shift in its application. It was among the first non-platinum-based metal complexes to be investigated for its therapeutic properties, entering clinical trials and paving the way for the development of other organometallic anticancer drug candidates.[2]

Synthesis of this compound: Key Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

The Original Wilkinson and Birmingham Synthesis (Sodium Cyclopentadienide (B1229720) Method)

This classical method remains a widely used and reliable route for the laboratory-scale synthesis of this compound.[1][3]

Reaction:

2 Na(C₅H₅) + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl

Experimental Protocol:

-

Reagents and Equipment:

-

Sodium metal

-

Cyclopentadiene (B3395910) (freshly cracked from dicyclopentadiene)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous toluene (B28343)

-

Standard Schlenk line apparatus

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Preparation of Sodium Cyclopentadienide: In a Schlenk flask under an inert atmosphere (nitrogen or argon), sodium sand is prepared. To this, a solution of freshly cracked cyclopentadiene in anhydrous THF is added dropwise with stirring in an ice bath. The reaction is typically stirred for several hours to ensure complete formation of sodium cyclopentadienide.

-

Reaction with Titanium Tetrachloride: The freshly prepared solution of sodium cyclopentadienide is then slowly added to a solution of titanium tetrachloride in anhydrous THF, also under an inert atmosphere and with cooling in an ice bath.

-

Reaction Completion and Work-up: The reaction mixture is stirred for a defined period, often for 7 hours at a specific temperature, to ensure the reaction goes to completion.[4] The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue is extracted with dichloromethane.[4] The crude product can be further purified by washing with hydrochloric acid to convert any hydrolysis byproducts back to the dichloride, followed by recrystallization from toluene to yield bright red, needle-like crystals.[1][3]

-

Direct Reaction of Cyclopentadiene with Titanium Tetrachloride

An alternative to the pre-formation of sodium cyclopentadienide involves the direct reaction of cyclopentadiene with titanium tetrachloride.[2][3]

Reaction:

2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl

Experimental Protocol:

-

Reagents and Equipment:

-

Freshly distilled cyclopentadiene

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Nitrogen atmosphere apparatus

-

Soxhlet extractor

-

-

Procedure:

Diethylamine (B46881) Method

This method offers an alternative route using diethylamine as a base.

Reaction:

TiCl₄ + 2 C₅H₆ + 2 (C₂H₅)₂NH → (C₅H₅)₂TiCl₂ + 2 (C₂H₅)₂NH₂Cl

Experimental Protocol:

-

Reagents and Equipment:

-

Titanium tetrachloride (TiCl₄)

-

Cyclopentadiene

-

Diethylamine

-

N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ice bath

-

Standard reaction and filtration apparatus

-

-

Procedure:

-

Complex Formation: In a reactor under a nitrogen atmosphere, titanium tetrachloride (e.g., 37.94 g) is added to DMF (e.g., 18 mL), and the mixture is stirred. Additional DMF (e.g., 150 mL) is slowly added, leading to the formation and subsequent dissolution of a yellow precipitate.[5]

-

Addition of Diethylamine: The ice bath is removed, and diethylamine is slowly added, causing the solution to turn dark green.[5]

-

Addition of Cyclopentadiene and Reflux: Cyclopentadiene (e.g., 105.76 g) is then added, and the mixture is heated to 65 °C and refluxed for 2 hours.[5]

-

Work-up and Purification: After cooling, the solvent is evaporated. Ice water is added to precipitate the crude product, which is then filtered and washed. The crude solid is dissolved in DMF, and the solvent is removed under reduced pressure. The final product is obtained by crystallization from an ice-water-dichloromethane-ethanol mixture, yielding red needle-like crystals with a reported yield of up to 91.3%.[5] A patent describes a similar procedure using THF, with a reflux temperature of 65-68 °C for 4-8 hours, and a post-treatment involving washing with hydrochloric acid, ice water, and ethanol.[6]

-

Anthracene Magnesium Method

This method utilizes an activated magnesium species for the synthesis.

Experimental Protocol:

-

Reagents and Equipment:

-

Magnesium powder

-

Anthracene

-

Methyl iodide (as an activator)

-

Anhydrous tetrahydrofuran (THF)

-

Cyclopentadiene

-

Titanium tetrachloride (TiCl₄)

-

Ultrasonic oscillator

-

Standard reaction and filtration apparatus

-

-

Procedure:

-

Activation of Magnesium: Under a nitrogen atmosphere, magnesium powder, anthracene, and a few drops of methyl iodide are stirred in THF to form a yellow-green liquid. The mixture is then sonicated for 4 hours to produce an activated orange-yellow anthracene-magnesium precipitate.[4]

-

Reaction: At 60 °C, solutions of cyclopentadiene and titanium tetrachloride are added dropwise.[4]

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the residue is washed with dichloromethane. The combined filtrates are concentrated and crystallized in an ice bath to give red crystals of this compound. The reported yield for this method is approximately 65%.[4]

-

Physicochemical and Spectroscopic Data

Thorough characterization of this compound is crucial for its use in research and development. The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₀Cl₂Ti | [2] |

| Molecular Weight | 248.96 g/mol | [2][7] |

| Appearance | Bright red to reddish-orange crystalline solid | [2][8] |

| Melting Point | 289 °C (552 °F; 562 K) | [2] |

| Density | 1.60 g/cm³ | [2][7] |

| Solubility in Water | Slowly decomposes | [2] |

| Solubility in Organic Solvents | Soluble in halogenated hydrocarbons, aromatic hydrocarbons, and polar solvents like chloroform (B151607) and ethanol. Slightly soluble in aliphatic hydrocarbons like petroleum ether. | [1][9] |

| Crystal Structure | Triclinic | [2] |

| Coordination Geometry | Distorted tetrahedral | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | A sharp singlet is observed for the ten equivalent protons of the two cyclopentadienyl rings. | [10][11] |

| ¹³C NMR (CDCl₃) | A single resonance is observed for the ten equivalent carbon atoms of the two cyclopentadienyl rings. | [7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the cyclopentadienyl ligands are observed. | [7][9] |

| Mass Spectrometry (Electron Ionization) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the loss of cyclopentadienyl and chloride ligands. | [12] |

Proposed Mechanisms of Anticancer Activity

The anticancer properties of this compound have been a subject of extensive research. While the exact mechanism of action is not fully elucidated, several compelling pathways have been proposed.

Transferrin-Mediated Cellular Uptake

One of the leading hypotheses for how this compound targets cancer cells involves the blood plasma protein transferrin, which is responsible for iron transport. Cancer cells often overexpress transferrin receptors to meet their high demand for iron.

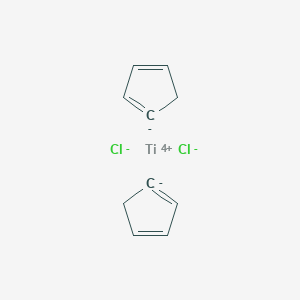

Caption: Proposed transferrin-mediated uptake of Ti(IV) from this compound into cancer cells.

This pathway suggests that after administration, this compound hydrolyzes, and the resulting Ti(IV) species binds to apo-transferrin in the bloodstream. This Ti(IV)-transferrin complex is then recognized by the overexpressed transferrin receptors on cancer cells and internalized via endocytosis. The acidic environment of the endosome facilitates the release of the Ti(IV) ion, which can then interact with intracellular targets such as DNA and proteins, leading to cytotoxicity.

Competitive Inhibition of Proteolytic Enzymes

Another proposed mechanism involves the inhibition of certain enzymes, such as tumor gelatinases, which are crucial for tumor growth and metastasis.

Caption: Mechanism of competitive inhibition of proteolytic enzymes by this compound.

In this model, this compound or its hydrolysis products act as competitive inhibitors. Instead of binding to the active site of the enzyme, they are proposed to bind to the enzyme's substrate (e.g., collagen). This substrate-inhibitor complex prevents the enzyme from binding to its substrate, thereby inhibiting the enzymatic activity and disrupting processes essential for tumor progression.

Conclusion

The discovery and synthesis of this compound have had a lasting impact on the fields of organometallic and medicinal chemistry. From its initial preparation by Wilkinson and Birmingham to the development of various synthetic routes, this compound has been a subject of fundamental and applied research. The elucidation of its potential anticancer mechanisms, particularly the transferrin-mediated uptake and enzyme inhibition pathways, continues to inspire the design of new metal-based therapeutics. This technical guide provides a comprehensive overview of the history, synthesis, and proposed biological activity of this compound, serving as a valuable resource for scientists and researchers dedicated to advancing chemical and biomedical sciences.

References

- 1. nichia.co.jp [nichia.co.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 4. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN111217859A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. Cas 1271-19-8,this compound | lookchem [lookchem.com]

- 8. This compound | C10H10Cl2Ti | CID 76030824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 1271-19-8 [chemicalbook.com]

- 10. This compound(1271-19-8) 1H NMR [m.chemicalbook.com]

- 11. NMR Study of Ferrocene, Ruthenocene, and this compound | Semantic Scholar [semanticscholar.org]

- 12. This compound [webbook.nist.gov]

A Technical Guide to the Initial Anti-Tumor Studies of Titanocene Dichloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the foundational research into the anti-tumor properties of titanocene dichloride (Cp₂TiCl₂). It covers its proposed mechanism of action, key findings from in vitro and in vivo studies, and data from early-phase clinical trials. The guide includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

This compound, an organometallic compound with the formula (η⁵-C₅H₅)₂TiCl₂, emerged as a promising non-platinum-based anti-cancer agent in early preclinical studies.[1][2] Unlike cisplatin, which was the cornerstone of metal-based chemotherapy, this compound exhibited a different spectrum of activity and a distinct mechanism of action, showing efficacy even in cisplatin-resistant cell lines.[3][4] It was the first metallocene and one of the first non-platinum metal complexes to advance into clinical trials for cancer therapy.[1][5]

However, challenges related to its hydrolytic instability and modest efficacy in Phase II trials curtailed its further development.[2][6][7] Despite this, the initial research laid critical groundwork for the development of second-generation, more stable, and potent titanocene derivatives. This guide synthesizes the seminal data and methodologies from these foundational studies.

Proposed Mechanism of Action

The anti-tumor activity of this compound is multifactorial and fundamentally different from that of platinum-based drugs. Key aspects of its mechanism include cellular uptake, interaction with biomolecules, and induction of cell death pathways.

Cellular Uptake and Activation

Upon administration, the neutral this compound molecule undergoes hydrolysis, losing its chloride ligands. The resulting cationic species, [Cp₂Ti]²⁺, is believed to be the active form. A crucial step in its mechanism is the interaction with serum proteins, particularly transferrin.[8][9]

-

Transferrin Binding: The Ti(IV) cation binds to the iron-binding sites of human serum transferrin (hTF).[8][9]

-

Receptor-Mediated Endocytosis: Cancer cells, which often overexpress the transferrin receptor to meet their high iron demand, internalize the titanium-transferrin complex.[8][10]

-

Intracellular Release: Within the acidic environment of the endosome, and potentially facilitated by ATP, the titanium ion is released from transferrin, allowing it to interact with intracellular targets.[8][9]

Interaction with DNA and Other Targets

Unlike cisplatin, which primarily forms covalent adducts with the purine (B94841) bases of DNA (e.g., 1,2-intrastrand crosslinks), this compound is thought to interact differently. Evidence suggests it binds to the phosphate (B84403) backbone of DNA.[5][11] This interaction is believed to inhibit DNA synthesis and replication, leading to cell cycle arrest and apoptosis.[8][12] Additionally, some studies suggest interactions with proteins, such as topoisomerases, may also contribute to its cytotoxic effects.[13]

Induction of Apoptosis

The cellular damage induced by this compound ultimately triggers programmed cell death, or apoptosis. Studies have shown that titanocene derivatives induce apoptosis in a dose-dependent manner, often preceded by cell cycle arrest, typically in the G1/S or G2/M phase.[12][13][14] This process involves the activation of caspases, key enzymes in the apoptotic cascade.[10][15]

In Vitro Studies

Initial in vitro studies were crucial in establishing the cytotoxic potential of this compound and its derivatives against a panel of human tumor cell lines.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. This compound demonstrated moderate antiproliferative activity, but its derivatives, such as Titanocene Y and C, showed significantly improved cytotoxicity.[6]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| This compound | LLC-PK (Pig Kidney) | ~2000 | [6] |

| This compound | Caco-2 (Colon) | >100 (at 72h) | [16] |

| This compound | A2780 (Ovarian) | Varies | [4][17] |

| Titanocene Y | LLC-PK (Pig Kidney) | 21 | [6] |

| Titanocene Y | A431 (Epidermoid) | Comparable to Cisplatin | [15] |

| Titanocene C | Human Tumor Lines (Mean) | 48.3 ± 32.5 | [13] |

| Titanocene C | LLC-PK (Pig Kidney) | 5.5 | [6] |

| Cisplatin | LLC-PK (Pig Kidney) | 3.3 | [6] |

Note: IC₅₀ values can vary significantly based on the cell line and experimental conditions (e.g., incubation time).

In Vivo Studies

Preclinical in vivo studies, often using xenograft mouse models, provided encouraging results for this compound's anti-tumor efficacy.

Tumor Growth Inhibition

In studies using mice with Ehrlich ascites carcinoma, this compound achieved high cure rates with no significant toxicity at therapeutic doses.[3][18] It also showed activity against xenografted human tumors, including those of the lung, colon, and breast.[5][7] For example, treatment of A431 xenograft mice with Titanocene Y (40 mg/kg/day) for five days resulted in a 40% inhibition in mean tumor volume.[10] An 80% cure rate was reported for Ehrlich ascites carcinoma in xenograft mice treated with this compound.[3]

Early Clinical Trials

Based on promising preclinical data, this compound advanced to Phase I and Phase II clinical trials.

Phase I Trial

A Phase I trial was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicity (DLT), and pharmacokinetic profile.[19]

-

Maximum Tolerated Dose (MTD): 315 mg/m²

-

Dose-Limiting Toxicity (DLT): Nephrotoxicity (kidney damage)

-

Recommended Phase II Dose: 240 mg/m² with hydration to mitigate renal toxicity.

-

Observed Responses: Two minor responses were noted in patients with bladder carcinoma and non-small cell lung cancer.[19]

Table 2: Pharmacokinetic Parameters of Titanium (from this compound) in Plasma (Phase I Trial)

| Parameter | Value | Unit | Reference |

| Biological Half-life (t₁/₂β) | 22.8 ± 11.2 | hours | [19] |

| Volume of Distribution (Vss) | 5.34 ± 2.1 | L | [19] |

| Total Clearance (Cl_total) | 2.58 ± 1.23 | ml/min | [19] |

| Plasma Protein Binding | 70-80 | % | [19] |

| Renal Excretion (first 36h) | 3-16 | % of dose | [19] |

Phase II Trials

Phase II trials evaluated the efficacy of this compound in patients with specific cancers, including metastatic renal cell carcinoma and metastatic breast cancer.[6][20] Unfortunately, the drug showed insufficient therapeutic activity in these trials to warrant further investigation, leading to the discontinuation of its clinical development.[5][20]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the initial studies of this compound.

In Vitro Cytotoxicity Assay (e.g., Crystal Violet or MTT)

This protocol assesses the ability of a compound to inhibit cell proliferation.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI) supplemented with fetal calf serum and antibiotics.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO/saline) and serially diluted to achieve a range of final concentrations.

-

Treatment: The culture medium is replaced with a medium containing the various concentrations of the drug. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified duration (e.g., 72 hours).[16]

-

Viability Assessment:

-

Crystal Violet: The medium is removed, cells are fixed (e.g., with glutaraldehyde), and stained with a crystal violet solution. After washing, the bound dye is solubilized, and the absorbance is read on a plate reader.

-

MTT Assay: MTT reagent is added to the wells. Viable cells metabolize MTT into a purple formazan (B1609692) product. A solubilizing agent is then added, and absorbance is measured.

-

-

IC₅₀ Calculation: The absorbance values are normalized to the control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment: Cells are seeded in larger culture dishes and treated with this compound at a specific concentration (e.g., its IC₅₀) for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed by dropwise addition of cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are stored at -20°C.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified. An accumulation of cells in a specific phase indicates a cell cycle arrest.[14]

Animal Xenograft Model

This in vivo protocol evaluates the anti-tumor efficacy of a compound on human tumors grown in immunocompromised mice.

-

Animal Model: Athymic (nu/nu) mice, which lack a functional thymus and cannot mount an effective immune response against foreign tissue, are used.

-

Tumor Implantation: A suspension of human tumor cells (e.g., MCF-7 or A431) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³). Tumor volume is calculated regularly using caliper measurements (Volume = (length × width²)/2).

-

Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The treatment group receives this compound (or a derivative) via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., daily for 5 days).[10] The control group receives the vehicle solution.

-

Monitoring: Mice are monitored daily for signs of toxicity (e.g., weight loss, behavioral changes). Tumor volumes are measured every 2-3 days.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period. Tumors are then excised and weighed. The efficacy of the treatment is determined by comparing the mean tumor volume/weight in the treated group to the control group.[14]

Conclusion

The initial studies on this compound were a landmark in the field of medicinal inorganic chemistry, demonstrating that non-platinum metal complexes could possess potent and unique anti-tumor properties. Although this compound itself did not succeed clinically, the research into its mechanism—involving transferrin-mediated uptake and a distinct mode of DNA interaction—provided invaluable insights. This foundational work catalyzed the development of more hydrolytically stable and cytotoxic titanocene derivatives, a field of research that continues to explore the potential of organometallic compounds in cancer therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tumor inhibition by metallocenes: antitumor activity of titanocene dihalides (C5H5)2TiX2 (X=F, Cl, Br, I, NCS) and their application in buffered solutions as a method for suppressing drug-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase I clinical and pharmacokinetic study of this compound in adults with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Bonding in Titanocene Dichloride Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂, is an organometallic compound that has garnered significant interest due to its notable anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, bonding, and crystal packing of this compound. It details the synthesis and characterization of this metallocene, with a focus on the experimental methodologies employed. Furthermore, this guide elucidates the current understanding of its mechanism of action, particularly its interaction with biological systems, which is crucial for its application in drug development. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to facilitate a deeper understanding for researchers in chemistry, materials science, and pharmaceutical development.

Molecular Structure and Bonding

This compound is an organotitanium compound featuring a central titanium atom coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two chloride ligands.[1] The molecule adopts a distorted tetrahedral geometry, a deviation from the classic "sandwich" structure of metallocenes like ferrocene, due to the presence of the four ligands around the titanium center.[1][2]

The bonding between the titanium atom and the cyclopentadienyl rings is described as η⁵-coordination, indicating that all five carbon atoms of each ring are bonded to the metal center.[3][4] This interaction involves the overlap of the d-orbitals of the titanium with the π-molecular orbitals of the cyclopentadienyl rings. The bonding with the chlorine atoms is covalent.

Quantitative Molecular Geometry Data

The precise geometry of the this compound molecule has been determined through X-ray crystallography. Key bond lengths and angles are summarized in the table below.

| Parameter | Value | Reference |

| Ti-Cl Bond Length | 2.37 Å | [1] |

| Cl-Ti-Cl Bond Angle | 95° | [1] |

| Average Ti-C Bond Length | 2.370 Å | [5] |

| Dihedral Angle between Cp Rings | 52.56 (13)° | [2] |

Crystal Structure

In the solid state, this compound molecules pack into a triclinic crystal system.[1] The arrangement of the molecules in the crystal lattice is governed by intermolecular forces.

Crystallographic Data

The following table summarizes the unit cell parameters for this compound crystals.

| Parameter | Value |

| Crystal System | Triclinic |

| a | 4.4456(8) Å |

| b | 8.407(2) Å |

| c | 9.671(3) Å |

| α | 71.34(2)° |

| β | 89.28(2)° |

| γ | 87.80(2)° |

| Z | 2 |

Note: Specific space group information was not consistently available in the searched literature.

Experimental Protocols

Synthesis of this compound

The standard and most common synthesis of this compound was originally reported by Wilkinson and Birmingham.[1][3]

Reaction: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl[1][3]

Detailed Methodology:

-

Preparation of Sodium Cyclopentadienide (NaCp): In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, sodium metal is reacted with freshly cracked cyclopentadiene (B3395910) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction is typically stirred at room temperature until all the sodium has reacted, resulting in a solution of sodium cyclopentadienide.

-

Reaction with Titanium Tetrachloride: The solution of NaCp is then slowly added to a stirred solution of titanium tetrachloride in anhydrous THF, also under an inert atmosphere. The reaction is exothermic and should be cooled in an ice bath.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then extracted with chloroform (B151607) or dichloromethane.[4] The extract is filtered to remove sodium chloride. The filtrate is then concentrated, and this compound is recrystallized from toluene (B28343) or a mixture of xylene and chloroform to yield bright red, needle-like crystals.[3][4]

Characterization Methods

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in a suitable solvent such as toluene or a hexane (B92381) solution of the crude product.[2]

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer, often with graphite-monochromated Mo Kα or Cu Kα radiation.[6] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃.[5] The chemical shifts provide information about the electronic environment of the protons and carbon atoms in the cyclopentadienyl rings.

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FT-IR) spectrometer with samples prepared as KBr pellets.[5] Characteristic vibrational frequencies of the Cp rings and Ti-Cl bonds can be identified.

Biological Activity and Mechanism of Action

This compound was the first non-platinum metal complex to enter clinical trials as an anticancer agent.[1] Its mechanism of action is believed to be distinct from that of cisplatin.

Cellular Uptake and Transport

A critical aspect of this compound's biological activity is its interaction with the iron-transport protein, transferrin.[2]

-

Hydrolysis and Binding to Transferrin: Upon entering the bloodstream, the chloride ligands of this compound are hydrolyzed. The resulting [Cp₂Ti]²⁺ moiety is believed to bind to apotransferrin.

-

Receptor-Mediated Endocytosis: Cancer cells often overexpress transferrin receptors on their surface to meet their high demand for iron. The titanocene-transferrin complex is recognized by these receptors and taken up into the cell via endocytosis.

-

Release in the Endosome: Inside the cell, the endosome becomes acidified. This acidic environment facilitates the release of the titanium species from transferrin.

-

Intracellular Targets: Once released, the active titanium species is thought to interact with intracellular targets, primarily DNA, leading to cell cycle arrest and apoptosis.[8]

Conclusion

This compound remains a significant compound in the fields of organometallic chemistry and medicinal chemistry. Its unique molecular structure and bonding give rise to its interesting reactivity and biological properties. The detailed understanding of its crystal structure, facilitated by X-ray diffraction, provides a solid foundation for computational modeling and structure-activity relationship studies. The established protocols for its synthesis and characterization are crucial for ensuring the purity and consistency of the compound for research purposes. While its clinical development has faced challenges, the insights gained into its transferrin-mediated cellular uptake and interaction with DNA continue to inspire the design of new and more effective metal-based anticancer drugs. This guide serves as a comprehensive resource for professionals engaged in the ongoing research and development of such therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Cas 1271-19-8,this compound | lookchem [lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Electronic Structure of Titanocene Dichloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic structure of titanocene dichloride (Cp₂TiCl₂), a molecule of significant interest in catalysis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of its core electronic and mechanistic features.

Core Electronic and Structural Properties

This compound is an organometallic compound featuring a central titanium(IV) ion coordinated by two cyclopentadienyl (B1206354) (Cp) anions and two chloride ligands. Contrary to the 18-electron rule often used to predict the stability of organometallic complexes, this compound is a stable 16-electron complex.[1] This electron deficiency contributes to its reactivity and catalytic activity. The molecule adopts a distorted tetrahedral geometry.[2]

Molecular Geometry

The structural parameters of this compound have been well-characterized by X-ray crystallography. Key bond lengths and angles are summarized in the table below. The Ti-Cl bond length is approximately 2.37 Å, and the Cl-Ti-Cl bond angle is around 95°.[2]

| Parameter | Value | Reference |

| Ti-Cl Bond Length | 2.37 Å | [2] |

| Cl-Ti-Cl Bond Angle | 95° | [2] |

| Ti-Cp (centroid) Distance | ~2.07 Å | [3] |

| Mean Ti-C Bond Distance | 2.370 Å | [4] |

Molecular Orbital Analysis and Electronic Properties

The electronic structure of this compound is primarily dictated by the interaction between the d-orbitals of the titanium atom and the π-orbitals of the cyclopentadienyl ligands. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into its molecular orbital energy levels.

| Property | Value (Computational) | Method | Reference |

| HOMO Energy | -9.37 eV | DFT/B3LYP/6-31G(d) | [5] |

| LUMO Energy | -3.738 eV | B3LYP-D3/6-311G(d,p) | [6] |

| HOMO-LUMO Gap | 5.632 eV | Calculated from above |

Note: The provided HOMO and LUMO energy values are from different computational studies and may not be directly comparable. The HOMO-LUMO gap is a critical parameter in determining the molecule's electronic transitions and reactivity.

The molecular orbital diagram below illustrates the key electronic interactions in this compound.

Experimental Protocols for Electronic Structure Characterization

A multi-technique approach is essential for a thorough understanding of the electronic structure of this compound. The following sections outline the methodologies for key spectroscopic and electrochemical experiments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals.

Objective: To identify the electronic absorption bands of this compound in solution.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mM) in a UV-grade solvent such as tetrahydrofuran (B95107) (THF).[7] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the compound's sensitivity to air and moisture.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette (1 cm path length).

-

Record the absorption spectrum of the this compound solution from 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For this compound in THF, a characteristic absorption peak is observed at approximately 515 nm.[7]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound, providing information on the energies of the HOMO and LUMO.

Objective: To determine the reduction and oxidation potentials of this compound.

Methodology:

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆), in a dry, deoxygenated solvent like THF.[8]

-

Analyte Solution: Dissolve a known concentration of this compound (e.g., 1-2 mM) in the electrolyte solution.

-

Electrochemical Cell: Assemble a three-electrode cell consisting of:

-

Working Electrode: Glassy carbon or platinum electrode.[8]

-

Reference Electrode: Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum wire.

-

-

Data Acquisition:

-

Purge the analyte solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

-

Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox events for this compound.

-

Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[8]

-

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the redox couples, which can be related to the HOMO and LUMO energy levels.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Objective: To determine the core-level binding energies of the constituent elements of this compound and confirm the oxidation state of titanium.

Methodology:

-

Sample Preparation: Prepare a thin film of this compound on a suitable substrate (e.g., silicon wafer or gold foil) by drop-casting from a volatile solvent or by sublimation under high vacuum.

-

Instrumentation: Use an XPS system with a monochromatic Al Kα X-ray source.

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Ti 2p, Cl 2p, and C 1s regions.

-

-

Data Analysis:

-

Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV.

-

Determine the binding energies of the Ti 2p₃/₂ and Ti 2p₁/₂ peaks. For Ti(IV) species, the Ti 2p₃/₂ peak is typically observed around 458.5 eV.[9]

-

Determine the binding energy of the Cl 2p peak. For metal chlorides, the Cl 2p peak is expected in the range of 198-200 eV.

-

Anticancer Mechanism: A Glimpse into the Biological Activity

The anticancer properties of this compound are intrinsically linked to its electronic structure and reactivity. Upon administration, the compound undergoes hydrolysis, which is a critical activation step.

The proposed mechanism involves the following key steps:

-

Hydrolysis: In an aqueous environment, the chloride ligands are displaced by water molecules.[10]

-

Protein Binding: The resulting aqueous titanocene species binds to proteins in the bloodstream, with a high affinity for transferrin.[10]

-

Cellular Uptake: The transferrin-titanocene complex is recognized by transferrin receptors, which are often overexpressed on the surface of cancer cells, leading to cellular uptake via endocytosis.[10]

-

DNA Interaction: Inside the cell, the titanium moiety is released and interacts with the phosphate backbone of DNA.[10]

-

Apoptosis Induction: This interaction is believed to trigger a DNA damage response, leading to the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus, ultimately inducing caspase-independent apoptosis.[11][12]

Experimental Workflow

The comprehensive characterization of this compound's electronic structure follows a logical workflow, integrating theoretical calculations with experimental validation.

This workflow highlights the synergy between synthesis, characterization, and computational modeling in building a complete picture of the electronic structure and its implications for the compound's reactivity and biological activity.

Conclusion

The electronic structure of this compound is a key determinant of its diverse applications. A thorough understanding, gained through a combination of advanced spectroscopic techniques, electrochemical methods, and computational modeling, is crucial for the rational design of new titanocene-based catalysts and therapeutic agents. This guide provides a foundational framework for researchers to explore and exploit the rich chemistry of this fascinating molecule.

References

- 1. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium [xpsfitting.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Titanium | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fjrehmann.de [fjrehmann.de]

- 12. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigations into the Biological Activity of Titanocene Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into the biological activity of titanocene dichloride (Cp₂TiCl₂), an organometallic compound that has garnered significant interest for its anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's proposed mechanisms of action and experimental workflows.

Introduction to this compound

This compound is a metallocene compound that was among the first non-platinum-based metal complexes to be investigated as a potential anticancer agent.[1][2] Its unique mode of action, differing from that of cisplatin, and its activity against cisplatin-resistant cancer cell lines have driven extensive preclinical research.[3][4][5] While it showed promise in preclinical studies, its efficacy in Phase II clinical trials was limited, leading to further research into more stable and active derivatives.[6][7] This guide focuses on the foundational biological activities and mechanisms of the parent compound, this compound.

Quantitative Data on Biological Activity

The antiproliferative activity of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, a common measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: IC₅₀ Values of this compound and Related Compounds in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound | HT-29 | Colon Cancer | 413 ± 2.0 | [8] |

| This compound | MCF-7 | Breast Cancer | 570 ± 5.0 | [8] |

| This compound | Caco-2 | Colon Cancer | >2500 (24h), ~100 (72h) | [9] |

| Titanocene C | NCI-H526 | Small Cell Lung Cancer | Mean: 48.3 ± 32.5 | [10] |

| Titanocene Y | LLC-PK | Pig Kidney Epithelial | 21 | [6] |

| Titanocene C | LLC-PK | Pig Kidney Epithelial | 5.5 | [6] |

| Cisplatin | LLC-PK | Pig Kidney Epithelial | 3.3 | [6] |

Table 2: Comparative Cytotoxicity of Titanocene Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Notes | Reference |

| Titanocene Y | MCF7 | 4.1 | More antiproliferative than titanocene | [3] |

| Titanocene Y | HT29 | 5.9 | More antiproliferative than titanocene | [3] |

| Titanocene | MCF7 | >500 | [3] | |

| Titanocene | HT29 | >500 | [3] |

Mechanism of Action

The cytotoxic effects of this compound are attributed to a multi-faceted mechanism of action that distinguishes it from traditional platinum-based chemotherapeutics.

Cellular Uptake and the Role of Transferrin

Upon entering the aqueous environment of the bloodstream, this compound undergoes rapid hydrolysis.[3] The titanium (IV) ion is then believed to bind to serum proteins, with human serum transferrin playing a crucial role in its transport into cancer cells.[3][11] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, a feature that can be exploited for targeted drug delivery.[3]

Caption: Proposed Cellular Uptake of this compound.

Interaction with DNA and Other Cellular Targets

While initially thought to interact with DNA similarly to cisplatin, studies suggest that this compound's interaction is different. It is believed to bind to the phosphate (B84403) backbone of DNA rather than forming the cross-links characteristic of cisplatin.[2] This interaction is thought to inhibit DNA synthesis.[11] Furthermore, research indicates that this compound can induce DNA damage, leading to the accumulation of the p53 tumor suppressor protein.[5] Other studies have pointed to helicases and topoisomerases as potential targets.[10]

Induction of Apoptosis and Cell Cycle Arrest

A significant component of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis.[12][13] This process can be either caspase-dependent or caspase-independent.[12][13][14]

-

Caspase-Independent Apoptosis: Some studies have shown that titanocene compounds can induce the release of cytochrome c from the mitochondria, a key event in apoptosis. However, the subsequent cell death pathway can proceed without the activation of caspases, instead involving the translocation of Apoptosis Inducing Factor (AIF) from the cytosol to the nucleus.[12][13]

-

Caspase-Dependent Apoptosis: In other cellular contexts, titanocene derivatives have been shown to activate caspases, particularly caspase-3 and -7, leading to apoptotic cell death.[14]

This compound has also been observed to cause cell cycle arrest, primarily at the G1/S or late S/early G2 phase, preventing cancer cells from progressing through the division cycle.[5][10]

Caption: Signaling Pathways of Titanocene-Induced Apoptosis.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only). Incubate for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: Experimental Workflow for MTT Assay.

Apoptosis Analysis by Flow Cytometry

Flow cytometry using propidium (B1200493) iodide (PI) and Annexin V staining can quantify the extent of apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time (e.g., 48 hours).[14]

-

Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of proteins involved in apoptosis, such as cytochrome c.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein or fractionate into mitochondrial and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., anti-cytochrome c).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Analyze the band intensities to determine relative protein expression levels.

Conclusion

Preliminary investigations have established this compound as a compound with significant antiproliferative activity against a variety of cancer cell lines. Its mechanism of action, involving a unique mode of DNA interaction, reliance on transferrin for cellular uptake, and the induction of apoptosis through multiple pathways, distinguishes it from classical chemotherapeutic agents. While the clinical development of this compound itself was halted, the foundational research into its biological activity continues to inform the design of new and more effective metallodrugs for cancer therapy. This guide provides a comprehensive summary of the key findings and methodologies that have shaped our understanding of this pioneering anticancer compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-proliferative activity and mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fjrehmann.de [fjrehmann.de]

- 13. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Hydrolysis of Titanocene Dichloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanocene dichloride, with the formula (η⁵-C₅H₅)₂TiCl₂, commonly abbreviated as Cp₂TiCl₂, is an organometallic compound that has garnered significant attention in the scientific community.[1][2] This metallocene, a bright red solid, was investigated as a potential anticancer agent and was the first non-platinum complex to enter clinical trials for chemotherapy.[1][2] A critical aspect of its chemistry, particularly in a biological context, is its reaction with water. The hydrolysis of this compound is not a simple dissolution but a complex series of reactions that are fundamental to its mechanism of action and bioavailability.[3][4] Understanding the foundational chemistry of its aqueous behavior is a prerequisite for the development of titanocene-based therapeutics and for interpreting its biological activity.[3] This guide provides an in-depth overview of the hydrolysis pathway, relevant quantitative data, experimental protocols used for its study, and the biological implications of these hydrolytic processes.

The Hydrolysis Pathway of this compound

The anticancer activity of this compound is predicated on its rapid hydrolysis in aqueous solution.[5][6] The parent compound is poorly soluble in water, but upon introduction into an aqueous environment, typically with a co-solvent, it undergoes a stepwise ligand exchange process where the two chloride ligands are replaced by water molecules or hydroxide (B78521) ions.[5][6] This process is highly dependent on pH.[3]

The hydrolysis proceeds through several key stages:

-

First Hydrolysis: The first chloride ligand is rapidly displaced by a water molecule. This step is extremely fast, often occurring within seconds, making it difficult to measure experimentally.[3][5][6]

-

Second Hydrolysis: The second chloride ligand is replaced at a slower, pH-dependent rate.[3] At an acidic pH of 3.0, this step has a half-life of approximately fifty minutes.[5][6] The product of these initial steps is the cationic aqua complex, [Cp₂Ti(OH₂)(OH)]⁺, which is considered a key activated species.[3]

-

Dimerization and Further Reactions: Following the initial hydrolysis steps, the monomeric aqua/hydroxy species can undergo further condensation reactions to form bridged dimeric or oligomeric structures, such as the thermodynamically stable μ-oxo-bridged dimer, {[Cp₂Ti(OH)]₂(μ-O)}. The stability of the cyclopentadienyl (B1206354) (Cp) rings is also a concern; at neutral pH, the Cp rings can be lost, leading to the formation of insoluble titanium-containing precipitates.[7][8]

The low stability of this compound in aqueous media and its rapid hydrolysis have been cited as possible reasons for its limited therapeutic efficacy in clinical trials.[9]

Caption: Stepwise hydrolysis pathway of this compound in an aqueous environment.

Quantitative Data on Hydrolysis

The kinetics and thermodynamics of this compound's hydrolysis have been investigated through both experimental and theoretical methods. Theoretical studies using Density Functional Theory (DFT) have provided valuable insights into the energy landscape of the reaction.[3]

Table 1: Kinetic Data for this compound Hydrolysis

| Hydrolysis Step | Condition | Rate / Half-life | Reference |

|---|---|---|---|

| First Cl⁻ Dissociation | pH 3.0 | Occurs within seconds | [5][6] |

| Second Cl⁻ Dissociation | pH 3.0 | t₁/₂ ≈ 50 minutes | [5][6] |

| Cp Ring Hydrolysis | pH 7 | Rapid hydrolysis occurs |[7] |

Table 2: Calculated Thermodynamic Data for Hydrolysis Reactions

| Reaction | Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| First Hydrolysis | Activation Energy | 14 - 19 | DFT | [3] |

| Reaction Free Energy | 0 - 13 | DFT | [3] | |

| Second Hydrolysis | Activation Energy | 14 - 19 | DFT | [3] |

| Reaction Free Energy | 0 - 13 | DFT | [3] | |

| Third Hydrolysis | Activation Energy | 14 - 19 | DFT | [3] |

| | Reaction Free Energy | 0 - 13 | DFT |[3] |

Note: The first hydrolysis is too rapid to be measured accurately by current experimental methods.[3]

Experimental and Theoretical Protocols

A variety of analytical techniques are employed to study the complex aqueous chemistry of this compound.

Spectroscopic Methods

-

¹H NMR Spectroscopy: This technique is used to monitor the hydrolysis process in solution. The chemical environment of the protons on the cyclopentadienyl (Cp) rings is sensitive to changes in the coordination sphere of the titanium center.

-

Protocol: A sample of this compound is dissolved in a deuterated solvent mixture (e.g., D₂O with a co-solvent like DMSO-d₆). ¹H NMR spectra are recorded at various time intervals. The disappearance of the sharp singlet corresponding to the equivalent protons of the Cp rings in Cp₂TiCl₂ and the appearance of new signals corresponding to the hydrolysis products are monitored to determine the rate of reaction.[7] This method is particularly useful for studying the stability of the Ti-Cp bond under different pH conditions.[7]

-

-

UV-Visible Spectroscopy: Changes in the ligands attached to the titanium center affect its d-orbital splitting and thus its electronic absorption spectrum.

-

Protocol: A solution of this compound is prepared in an appropriate aqueous buffer. The UV-Vis spectrum is recorded over time. The hydrolysis process is followed by monitoring the changes in the absorbance at specific wavelengths corresponding to the parent compound and its hydrolyzed species. This provides kinetic information about the ligand exchange reactions.

-

X-ray Crystallography

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of this compound and its stable derivatives or hydrolysis products that can be crystallized.

-

Protocol: Single crystals of the compound of interest are grown, often by slow evaporation of a solvent or vapor diffusion.[10] The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure, providing precise information on bond lengths and angles, such as the Ti-Cl distance (2.37 Å) and the Cl-Ti-Cl angle (95°) in the parent molecule.[1]

-

Theoretical Modeling

-

Density Functional Theory (DFT): Computational chemistry plays a crucial role in elucidating the reaction mechanism, especially for transient species and rapid reaction steps that are difficult to observe experimentally.

-

Protocol: The geometries of reactants, transition states, and products for each hydrolysis step are optimized using a selected functional (e.g., BP86) and basis sets.[3] A continuum solvation model (like the Polarizable Continuum Model) is used to simulate the aqueous environment.[3] From these calculations, thermodynamic parameters like reaction free energies and kinetic parameters like activation energies can be determined, providing a detailed mechanistic picture of the hydrolysis pathway.[3]

-

Caption: Workflow for investigating the hydrolysis of this compound.

Biological Significance and Proposed Mechanism of Action

The hydrolysis of this compound is not merely a side reaction but an essential activation step for its cytotoxic effects.[3][9] The hydrolyzed species are believed to be the biologically active agents that interact with cellular targets.[3]

The proposed pathway following administration and hydrolysis is as follows:

-

Activation via Hydrolysis: After administration, Cp₂TiCl₂ rapidly hydrolyzes to form cationic aqua/hydroxy species like [Cp₂Ti(OH)(OH₂)]⁺.

-

Protein Binding and Cellular Uptake: The hydrolyzed Ti(IV) species has a high affinity for iron-transport proteins, particularly serum transferrin.[5][11] It is proposed that the titanium ion binds to transferrin and is transported into cancer cells via the transferrin receptor-mediated endocytosis pathway.[5][6] This mechanism offers a degree of selectivity, as many cancer cells overexpress transferrin receptors to meet their high demand for iron.[5]

-

Interaction with Cellular Targets: Once inside the cell, the active titanium species is released and can interact with various biomolecules. A primary proposed target is DNA, where the titanocenyl moiety may bind to the phosphate (B84403) backbone, potentially interfering with DNA replication and transcription, ultimately leading to cell death.[4][5]

Caption: Proposed biological mechanism of action for this compound.

Conclusion

The hydrolysis of this compound is a multifaceted process that is central to its chemical behavior and biological activity. The rapid, pH-dependent conversion of the parent compound into various aqua, hydroxy, and eventually oligo-nuclear species dictates its stability, transport, and interaction with biological targets. While the inherent instability of this compound in aqueous solutions has posed significant challenges for its clinical application, the foundational research into its hydrolysis provides a critical framework for the rational design of new, more stable, and effective titanium-based anticancer drugs. Future research continues to focus on modifying the cyclopentadienyl ligands or replacing the chloride leaving groups to modulate the hydrolysis rate and improve the pharmacological profile of this class of organometallic compounds.[8][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 8. pharmacy180.com [pharmacy180.com]

- 9. mdpi.com [mdpi.com]

- 10. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 1271-19-8 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Titanocene Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of titanocene dichloride ((C₅H₅)₂TiCl₂), a significant organometallic compound with applications in catalysis and as an antitumor agent. The synthesis is based on the well-established method involving the reaction of sodium cyclopentadienide (B1229720) with titanium tetrachloride. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization. All quantitative data are summarized for clarity, and a visual workflow of the synthesis is provided.

Introduction

This compound is a bright red, crystalline solid and a key reagent in organometallic chemistry and organic synthesis.[1] It was the first non-platinum complex to undergo clinical trials as a chemotherapeutic agent.[1] The standard and most common synthesis, originally reported by Wilkinson and Birmingham, involves the reaction of titanium tetrachloride with sodium cyclopentadienide.[1] This method remains widely used due to its reliability.

Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₀Cl₂Ti | [2][3] |

| Molecular Weight | 248.96 g/mol | [2][3] |

| Appearance | Bright red crystalline powder | [1] |

| Melting Point | 260-280 °C (decomposes) | [2] |

| Density | 1.60 g/cm³ | [2] |

| Solubility | Soluble in toluene (B28343), chloroform, and THF. Slowly decomposes in water. | [2] |

| Typical Yield | 60-91% | [4][5] |

| ¹H NMR (CDCl₃) | δ 6.54 ppm (s, 10H) | [6] |

| ¹³C NMR (CDCl₃) | δ 118.4 ppm | [6] |

Experimental Protocol

This protocol details the synthesis of this compound from titanium tetrachloride and sodium cyclopentadienide.

Materials and Reagents:

-

Titanium tetrachloride (TiCl₄)

-

Sodium metal (Na)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Nitrogen or Argon gas, high purity

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Experimental Procedure:

Part 1: Preparation of Sodium Cyclopentadienide

-

Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene (B3395910) monomer by distillation. The monomer should be kept cold (in an ice bath) to prevent dimerization.

-

Preparation of Sodium Sand: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, prepare sodium sand by melting sodium metal in refluxing xylene and stirring vigorously.

-

Reaction with Cyclopentadiene: After cooling, carefully decant the xylene and wash the sodium sand with anhydrous THF. Add fresh anhydrous THF to the flask. While stirring under a nitrogen atmosphere, slowly add the freshly cracked cyclopentadiene dropwise to the sodium suspension in an ice bath. The reaction is complete when the sodium has been consumed and a pinkish-white precipitate of sodium cyclopentadienide has formed. This reaction can take several hours.

Part 2: Synthesis of this compound

-

Reaction Setup: In a separate Schlenk flask, prepare a solution of titanium tetrachloride in anhydrous THF. Cool this solution in an ice bath.

-

Addition of Sodium Cyclopentadienide: Slowly add the prepared suspension of sodium cyclopentadienide to the stirred solution of titanium tetrachloride. The molar ratio of sodium cyclopentadienide to titanium tetrachloride should be 2:1.[1] The reaction is typically conducted in THF.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 7 hours.[5] The color of the reaction mixture will change as the reaction progresses.

-

Solvent Removal: After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator to obtain a solid residue.[5]

Part 3: Work-up and Purification

-

Extraction: Extract the solid residue with dichloromethane to separate the this compound from the sodium chloride byproduct.[5] The this compound will dissolve in the dichloromethane, leaving the salt behind.

-

Washing: The dichloromethane extract may be washed with a dilute solution of hydrochloric acid. This step helps to convert any hydrolysis byproducts back to the dichloride form.[7]

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solution using a rotary evaporator.

-

Recrystallization: Recrystallize the crude this compound from hot toluene to obtain bright red, needle-like crystals.[7]

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cas 1271-19-8,this compound | lookchem [lookchem.com]

- 3. Bis(cyclopentadienyl)titanium dichloride, 99+% (this compound) | C10H10Cl2Ti | CID 11075829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

Application Notes and Protocols: Titanocene Dichloride as a Catalyst in Olefin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanocene dichloride, (C₅H₅)₂TiCl₂, is a versatile organometallic compound that has garnered significant attention as a precatalyst in the field of olefin polymerization. When activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO), it forms a catalytically active species capable of polymerizing a variety of olefins, including ethylene (B1197577) and propylene. This document provides detailed application notes and experimental protocols for the use of this compound in olefin polymerization, targeting researchers and professionals in chemical synthesis and materials science.

Data Presentation

The catalytic performance of this compound and its derivatives is highly dependent on the reaction conditions and the specific ligands attached to the titanium center. The following table summarizes key quantitative data from various studies on ethylene polymerization.

| Catalyst System | Olefin | Temperature (°C) | Pressure (atm) | Cocatalyst (Al/Ti ratio) | Catalytic Activity (kg PE / (mol Ti·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| (C₅H₅)₂TiCl₂ / MAO | Ethylene | 25 | 4 | 1200 | 54,400 | - | - | [1] |

| CpTiCl₂(O-2,6-ⁱPr₂C₆H₃) / MAO | Ethylene | 25 | 4 | - | 49,600 | - | - | [1] |

| CpTiCl₂(O-2,6-ⁱPr₂C₆H₃-4-Si(n-Bu)₃) / MAO | Ethylene | 50 | - | - | 700,000 | - | - | [1] |

| Half-titanocene dichloride 2-aryliminoquinolin-8-olates / MMAO | Ethylene | - | - | - | up to 1,560,000 | - | - | [2] |

| (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) / MAO | Ethylene | Room Temp | - | - | 8,400,000 | - | - | [3] |

| (η⁵-C₅Me₅)TiCl₂(N=CᵗBu₂) / MAO | Ethylene | Room Temp | - | - | 19,680,000 | - | - | [3] |

| [Me₂Si(η⁵-C₅Me₄)(NᵗBu)]TiCl₂ / MAO | Ethylene | 140 | - | - | 33,000,000 | - | - | [3] |

Note: "-" indicates data not specified in the cited source. MMAO is modified methylaluminoxane.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.

Materials

-

This compound ((C₅H₅)₂TiCl₂)

-

Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt %)

-

Toluene (anhydrous)

-

Ethylene (polymerization grade)

-

Hydrochloric acid (10% aqueous solution)

-

Nitrogen or Argon gas (high purity)

Protocol for Ethylene Polymerization

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and venting line is assembled and dried under vacuum while heating. The reactor is then purged with high-purity nitrogen or argon.

-

Solvent and Cocatalyst Addition: Anhydrous toluene is introduced into the reactor. The desired amount of MAO solution is then added via syringe. The solution is stirred and brought to the desired reaction temperature (e.g., 25-50 °C).

-